molecular formula C17H22O2 B1245928 Phomallenic acid B

Phomallenic acid B

Cat. No.: B1245928
M. Wt: 258.35 g/mol
InChI Key: VMBBTKBMFHKNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomallenic acid B is a natural product found in Phoma and Plagiostoma with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Phomallenic acid B, along with its counterpart phomallenic acid C, has been a subject of chemical synthesis due to its potent FAS II inhibitory properties. A significant breakthrough in the synthesis of these compounds was achieved through a palladium-catalyzed coupling of propargylic tosylates with terminal alkynes. This method facilitated the total syntheses of (±)-phomallenic acids B and C, highlighting a key approach in the chemical synthesis of complex natural products. The synthetic endeavors aimed at finding an enantiospecific coupling, however, resulted in racemization of the products, posing challenges for achieving optical purity in the synthesis process (Yoshida, Al-Amin, & Shishido, 2008).

Biological Activities and Potential Applications

The discovery of phomallenic acids from a Phoma species underscored the potential of these compounds as antimicrobial agents, specifically targeting the fatty acid synthase II (FAS II) pathway in bacteria. Phomallenic acids A-C demonstrated significant inhibitory activity against FAS II, with varying degrees of potency. The most active among these, phomallenic acid C, exhibited superior activity compared to other known FabF inhibitors, suggesting a promising avenue for developing new antibacterial agents targeting the FAS II pathway. This discovery not only expands the chemical diversity of natural products with antimicrobial activity but also emphasizes the potential of phomallenic acids in addressing the growing concern of antibiotic resistance (Ondeyka et al., 2006).

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8,10H,2-3,11-16H2,1H3,(H,18,19)

InChI Key

VMBBTKBMFHKNCM-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC#CC=C=CCCCCCCC(=O)O

Synonyms

phomallenic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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